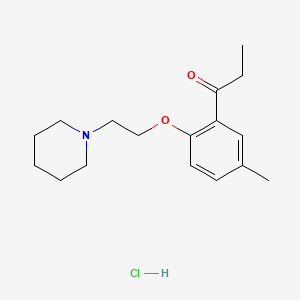
Propiophenone, 5'-methyl-2'-(2-piperidinoethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a propiophenone backbone with a piperidinoethoxy substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with propiophenone and 5-methyl-2-hydroxybenzaldehyde.
Formation of Intermediate: The intermediate is formed through a condensation reaction between propiophenone and 5-methyl-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Substitution Reaction: The intermediate undergoes a substitution reaction with 2-chloroethylpiperidine in the presence of a suitable solvent like ethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent concentration are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride can be compared with similar compounds such as:
Propiophenone: Lacks the piperidinoethoxy group, resulting in different chemical properties and applications.
5-Methyl-2-hydroxypropiophenone: Contains a hydroxyl group instead of the piperidinoethoxy group, leading to different reactivity.
2-(2-Piperidinoethoxy)propiophenone: Similar structure but without the methyl group, affecting its biological activity.
Conclusion
Propiophenone, 5’-methyl-2’-(2-piperidinoethoxy)-, hydrochloride is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
特性
CAS番号 |
20800-17-3 |
|---|---|
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
1-[5-methyl-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-16(19)15-13-14(2)7-8-17(15)20-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H |
InChIキー |
ZULZFRCIQATZFU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




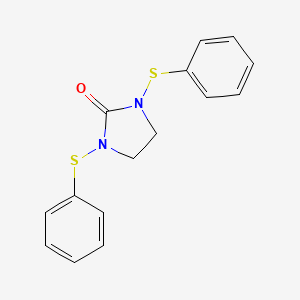
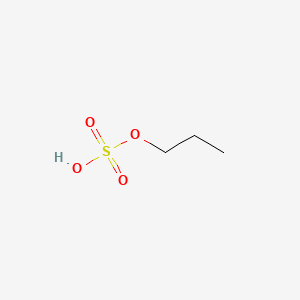

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


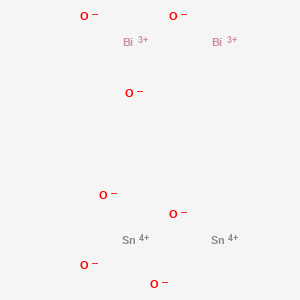

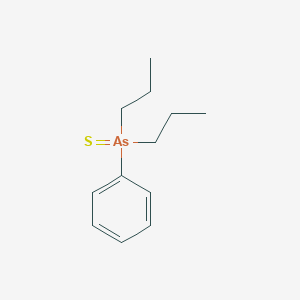
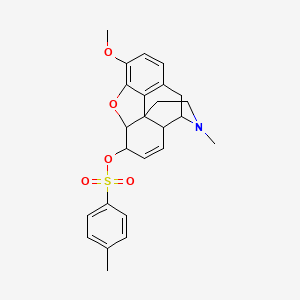
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

